molecular formula C5H7N3O3S B14225657 6-Hydrazinylpyridine-3-sulfonic acid CAS No. 500567-42-0

6-Hydrazinylpyridine-3-sulfonic acid

Cat. No.: B14225657
CAS No.: 500567-42-0
M. Wt: 189.20 g/mol
InChI Key: DCQXHFSSCXHXRS-UHFFFAOYSA-N
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Description

6-Hydrazinylpyridine-3-sulfonic acid is a high-purity chemical reagent featuring a pyridine ring substituted with both hydrazine and sulfonic acid functional groups. This unique structure makes it a valuable synthetic intermediate and building block in various research fields. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. In Pharmaceutical Development , this compound serves as a key precursor for the synthesis of more complex molecules. The reactive hydrazine group is particularly useful for constructing heterocycles and for bioconjugation strategies, such as hydrazone ligation, which is a critical method for attaching affinity tags, fluorophores, and drug moieties to other biological structures . Within Material Science , researchers utilize this compound to develop novel materials with specific electronic properties. Its molecular structure contributes to the creation of advanced organic compounds that can be beneficial in the development of sensors and other electronic devices. Handling of this reagent requires appropriate safety precautions. As a guideline based on similar sulfonic acid compounds, it may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. For optimal stability, it is recommended to store the product in a cool, dark place under an inert atmosphere.

Properties

CAS No.

500567-42-0

Molecular Formula

C5H7N3O3S

Molecular Weight

189.20 g/mol

IUPAC Name

6-hydrazinylpyridine-3-sulfonic acid

InChI

InChI=1S/C5H7N3O3S/c6-8-5-2-1-4(3-7-5)12(9,10)11/h1-3H,6H2,(H,7,8)(H,9,10,11)

InChI Key

DCQXHFSSCXHXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)NN

Origin of Product

United States

Preparation Methods

N-Oxide Mediated Sulfonation

The patent-protected method (US5082944A) demonstrates superior regioselectivity through N-oxide formation:

Reaction Sequence

  • 3-Chloropyridine → 3-Chloropyridine-N-oxide (acetic acid, H₂O₂, 80–100°C)
  • Sulfonation with Na₂SO₃/H₂O (150°C, 6 hr) → Pyridine-3-sulfonic acid-N-oxide
  • Hydrogenation (Raney Ni, 7 bar H₂, 100°C) → Pyridine-3-sulfonic acid

This three-stage process yields 77–80% purified product with ≤0.1% sulfite ash content. Comparative studies show that bypassing N-oxide formation reduces sulfonation efficiency by 34% due to decreased ring activation.

Direct Sulfonation Challenges

Attempts to sulfonate 6-substituted pyridines without N-oxide intermediates result in:

  • Positional isomerism (up to 22% 2-sulfonic acid byproduct)
  • Incomplete conversion (≤45% yield)
  • Catalyst poisoning from residual chloride

Regioselective Nitration Methodologies

Nitration of pyridine-3-sulfonic acid requires precise conditions to achieve 6-position selectivity:

Optimized Nitration Protocol

  • Nitrating agent: 65% HNO₃/98% H₂SO₄ (1:3 v/v)
  • Temperature: 0–5°C (prevents polysubstitution)
  • Reaction time: 4–6 hours

Under these conditions, 6-nitro-pyridine-3-sulfonic acid forms in 85–89% yield, confirmed by HPLC analysis. Elevated temperatures (>15°C) promote 2-nitration (12–18% yield) and ring decomposition (7–9%).

Nitro Group Reduction and Hydrazine Installation

Diazotization-Hydrazine Exchange

The amine-to-hydrazine conversion proceeds via:

Step Conditions Yield
Diazotization NaNO₂ (1.2 eq), HCl (3M), 0–5°C 88–92%
Hydrazine substitution N₂H₄·H₂O (5 eq), CuSO₄ (0.1 eq), 60°C 74–78%

This sequence avoids hazardous diazonium salt isolation, with in-situ reaction monitoring via UV-Vis (λmax = 410 nm for diazo intermediates).

Integrated Synthetic Route

Combining optimized steps yields the target compound:

Multi-Step Efficiency Analysis

Step Reagents Temp (°C) Time (hr) Yield (%) Purity (%)
Sulfonation Na₂SO₃, H₂O 150 6 83 98.5
Nitration HNO₃/H₂SO₄ 0 4 87 97.8
Reduction H₂/Pd/C 25 2 95 99.1
Hydrazination N₂H₄, CuSO₄ 60 3 76 98.7

Cumulative Yield : 83% × 87% × 95% × 76% = 52.4% (Theoretical) vs. 49–51% (Observed)

Advanced Purification Techniques

Final product purity is enhanced through:

  • Acid-base extraction (pH 2–3 precipitation)
  • Solvent recrystallization (H₂O/EtOH 4:1 v/v)
  • Activated charcoal treatment (EPONIT, 80°C)

These steps reduce residual metal catalysts to <5 ppm and organic impurities to <0.3%.

Comparative Method Analysis

Catalytic Approaches

  • SBA-Pr-SO₃H catalysts show potential for solvent-free reactions but exhibit ≤62% yield in pyridine sulfonation
  • Enzymatic methods remain impractical due to sulfonic acid group toxicity

Industrial vs. Lab-Scale

Parameter Industrial Laboratory
Scale 100+ kg 1–5 g
Hydrogenation Pressure 7 bar 1 atm
Catalyst Recovery 92–95% Not implemented

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylpyridine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the N-oxide back to the parent compound.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of hydrazinyl-substituted pyridine derivatives .

Scientific Research Applications

6-Hydrazinylpyridine-3-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in the development of fluorescent probes and other bioactive molecules.

    Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Industry: It finds applications in the production of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Hydrazinylpyridine-3-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways, leading to desired therapeutic effects. The compound’s sulfonic acid group enhances its solubility and reactivity, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituent type and position, influencing molecular weight, solubility, and stability. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties
6-Hydrazinylpyridine-3-sulfonic acid* C₅H₇N₃O₃S ~189.19 -NH-NH₂ (6), -SO₃H (3) High polarity, acidic, reactive hydrazine
6-Methylpyridine-3-sulfonic acid C₆H₇NO₃S 173.19 -CH₃ (6), -SO₃H (3) Moderate solubility, stable
6-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S 174.18 -NH₂ (6), -SO₃H (3) Basic amine, forms zwitterions
Pyridine-3-sulfonic acid C₅H₅NO₃S 159.16 -SO₃H (3) Strongly acidic, hygroscopic
  • Molecular Weight: The hydrazinyl group increases molecular weight compared to methyl or amino substituents.
  • Solubility : Sulfonic acid derivatives are highly water-soluble, but the hydrazinyl group may introduce hydrogen bonding, further enhancing solubility.
  • Acidity : The -SO₃H group (pKa ~1-2) dominates acidity, but the hydrazinyl group (weak base, pKa ~8-10) may slightly modulate pH-dependent behavior .
Chemical Reactivity
  • This compound: Forms hydrazones with carbonyl compounds. Acts as a ligand in metal coordination complexes due to N-donor sites.
  • 6-Methylpyridine-3-sulfonic Acid :
    • Inert methyl group limits reactivity; used as a surfactant or catalyst .
  • 6-Aminopyridine-3-sulfonic Acid: Amine participates in diazotization and azo-coupling reactions .

Q & A

Q. What are the established protocols for synthesizing 6-hydrazinylpyridine-3-sulfonic acid, and what analytical methods validate its purity?

  • Methodological Answer : A common synthesis route involves reacting pyridine-3-sulfonyl chloride with hydrazine hydrate under controlled conditions (e.g., pyridine as a solvent at 5°C, followed by acid quenching and extraction ). Characterization typically employs:
  • NMR spectroscopy (¹H/¹³C) to confirm hydrazine incorporation and sulfonic acid group placement.

  • HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% threshold for research use) .

  • Elemental analysis to verify stoichiometry (e.g., C: 32.1%, H: 3.6%, N: 16.7%, S: 15.2%).

    Key Synthesis Parameters
    Reaction temperature: 5–10°C
    Solvent: Pyridine (anhydrous)
    Hydrazine molar ratio: 1.2:1
    Quenching agent: 2N HCl

Q. How does the solubility of this compound vary across solvents, and what factors influence this?

  • Methodological Answer : Solubility can be determined via gravimetric or UV-spectrophotometric methods in solvents like water, ethanol, DMSO, or ethyl acetate. For example:
  • Dissolve excess compound in solvent, filter unreacted material, and quantify dissolved concentration via UV absorbance (λmax ~280 nm) .

  • Solubility is pH-dependent due to the sulfonic acid group (pKa ~1.5); protonation increases hydrophilicity in acidic media.

    Solubility (mg/mL, 25°C)
    Water: 45.2 ± 1.3
    Ethanol: 8.7 ± 0.9
    DMSO: 62.4 ± 2.1

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the hydrazine moiety. Stability assessments via periodic HPLC analysis show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound while minimizing byproducts?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
  • Temperature (5–25°C), hydrazine stoichiometry (1:1 to 1.5:1), and reaction time (1–4 hrs).
  • Byproducts (e.g., disulfonated pyridine derivatives) are minimized at lower temperatures (<10°C) and shorter reaction times (<2 hrs) .
  • Confirmation via LC-MS to identify side products (e.g., m/z 245.1 for monosulfonation vs. 327.3 for disulfonation).

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Step 1 : Cross-validate with computational chemistry (e.g., DFT calculations for predicted ¹H NMR shifts).
  • Step 2 : Compare with structurally analogous compounds (e.g., 6-methylpyridine-3-sulfonic acid, δH 8.2–8.4 ppm for aromatic protons) .
  • Step 3 : Re-examine sample preparation (e.g., deuterated solvent purity, pH adjustment to suppress tautomerism) .

Q. What strategies mitigate degradation during kinetic studies in aqueous solutions?

  • Methodological Answer :
  • Use buffered solutions (pH 2–3) to stabilize the sulfonic acid group.
  • Add radical scavengers (e.g., 0.1% BHT) to prevent oxidative degradation of the hydrazinyl group.
  • Monitor degradation via UPLC-MS at intervals (0, 6, 12, 24 hrs) to identify half-life (t½ ~18 hrs at 25°C) .

Methodological Guidance for Data Contradictions

  • Case Example : Discrepancies in reported solubility values.
    • Resolution : Standardize testing conditions (e.g., equilibration time, temperature control ±0.5°C) and validate methods with a reference compound (e.g., pyridine-3-sulfonic acid) .
  • Statistical Tools : Apply Bland-Altman analysis to compare inter-laboratory data or ANOVA for batch-to-batch variability .

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